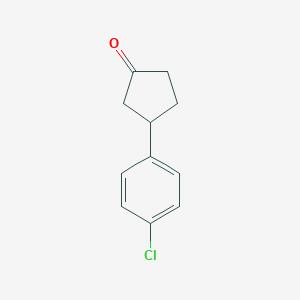

3-(4-Chlorophenyl)cyclopentanone

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-chlorophenyl)cyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO/c12-10-4-1-8(2-5-10)9-3-6-11(13)7-9/h1-2,4-5,9H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACPYGZVNDNYVPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CC1C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70567771 | |

| Record name | 3-(4-Chlorophenyl)cyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70567771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115169-77-2 | |

| Record name | 3-(4-Chlorophenyl)cyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70567771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 3-(4-Chlorophenyl)cyclopentanone

An In-Depth Technical Guide to the Synthesis of 3-(4-Chlorophenyl)cyclopentanone

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for producing this compound, a valuable intermediate in the fields of medicinal chemistry and agrochemical development. The document is structured to provide researchers, scientists, and drug development professionals with both theoretical understanding and practical, field-proven insights. We will explore two primary and robust synthetic routes: Intramolecular Friedel-Crafts Acylation and Conjugate Addition to Cyclopentenone. The guide delves into the causality behind experimental choices, provides detailed step-by-step protocols, and outlines methods for the characterization and analysis of the final product. All discussions are grounded in authoritative scientific literature to ensure technical accuracy and trustworthiness.

Introduction

This compound is a ketone derivative featuring a cyclopentanone ring substituted at the 3-position with a 4-chlorophenyl group. Its structural motif is of significant interest in synthetic chemistry due to its potential as a precursor for more complex molecules. The presence of the chlorophenyl group is a common feature in many pharmaceuticals and agrochemicals, often enhancing biological activity or modifying metabolic stability.[1] While direct applications of this specific ketone are not broadly documented, its value lies in its role as a versatile chemical building block. Analogous structures, such as 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone, are crucial intermediates in the synthesis of widely used fungicides like Tebuconazole and plant growth regulators like Uniconazole, highlighting the industrial relevance of this class of compounds.[2][3]

Chemical Identity and Properties

A summary of the key chemical and physical properties of this compound is provided below.

| Property | Value | Reference |

| CAS Number | 115169-77-2 | [4][5] |

| Molecular Formula | C₁₁H₁₁ClO | [4] |

| Molecular Weight | 194.66 g/mol | [4][6] |

| Boiling Point | 307.0 ± 42.0 °C (Predicted) | [6] |

| Density | 1.206 ± 0.06 g/cm³ (Predicted) | [6] |

| Appearance | (Expected) Off-white to yellow solid or oil |

Core Synthetic Strategies

The synthesis of 3-arylcyclopentanones can be approached through several established methodologies. This guide will focus on the two most logical and industrially scalable strategies: the intramolecular cyclization of a linear precursor and the conjugate addition to a cyclic enone.

Strategy 1: Intramolecular Friedel-Crafts Acylation

Intramolecular Friedel-Crafts acylation is a powerful and widely used method for constructing cyclic ketones where a new ring is fused to an aromatic system.[7][8] The reaction involves the cyclization of an aromatic compound bearing an acyl halide or carboxylic acid side chain in the presence of a Lewis acid or strong Brønsted acid catalyst.[9] For the , a suitable precursor would be 4-(4-chlorophenyl)-4-formylbutanoic acid or a derivative thereof, which upon cyclization would form the desired five-membered ring. A more direct and common approach involves the cyclization of a 5-arylpentanoyl halide.

Causality and Mechanistic Insight: The key to this reaction is the in-situ generation of a highly electrophilic acylium ion from the carboxylic acid or acyl chloride precursor.[10] This acylium ion is then attacked by the electron-rich chlorophenyl ring in an electrophilic aromatic substitution reaction. The intramolecular nature of the reaction is entropically favored, particularly for the formation of five- and six-membered rings.[7] The choice of catalyst is critical; strong Lewis acids like AlCl₃ are effective but can sometimes lead to side reactions. Polyphosphoric acid (PPA) or Eaton's reagent are often excellent alternatives, acting as both catalyst and solvent.[9]

Strategy 2: 1,4-Conjugate Addition to Cyclopentenone

Conjugate addition, or Michael addition, is a cornerstone of carbon-carbon bond formation.[11] This strategy involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. For this synthesis, the α,β-unsaturated ketone is 2-cyclopentenone, and the nucleophile is a 4-chlorophenyl organometallic reagent.

Causality and Mechanistic Insight: The choice of the organometallic reagent is crucial for the success of this reaction. While powerful nucleophiles like Grignard reagents (4-chlorophenylmagnesium bromide) can be used, they carry a significant risk of undergoing 1,2-addition directly to the carbonyl group. To favor the desired 1,4-addition, softer nucleophiles are employed. Organocuprates, such as lithium di(4-chlorophenyl)cuprate, are the reagents of choice. The "softer" nature of the cuprate ensures that it preferentially attacks the β-carbon of the enone system, leading to the formation of a transient enolate, which is then protonated during aqueous workup to yield the final product.

Detailed Experimental Protocol: Conjugate Addition Route

This protocol is a representative procedure based on established methods for organocuprate additions to enones.

Materials and Reagents:

-

4-Bromo-1-chlorobenzene

-

tert-Butyllithium (1.7 M in pentane)

-

Copper(I) iodide (CuI)

-

2-Cyclopentenone

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Standard glassware for anhydrous reactions (Schlenk line, nitrogen atmosphere)

Procedure:

-

Preparation of the Organocuprate:

-

To a flame-dried 250 mL Schlenk flask under a nitrogen atmosphere, add 4-bromo-1-chlorobenzene (1.91 g, 10 mmol) and 100 mL of anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add tert-butyllithium (11.8 mL, 20 mmol, 2.0 eq) dropwise via syringe over 20 minutes, maintaining the temperature below -70 °C. Stir for an additional 30 minutes at -78 °C to ensure complete lithium-halogen exchange.

-

In a separate flask, suspend copper(I) iodide (0.95 g, 5 mmol, 0.5 eq) in 20 mL of anhydrous THF. Cool this suspension to -40 °C.

-

Transfer the freshly prepared 4-chlorophenyllithium solution to the CuI suspension via cannula. Allow the mixture to warm to 0 °C and stir for 45 minutes, during which the solution should become homogenous (or nearly so), indicating the formation of the lithium di(4-chlorophenyl)cuprate.

-

-

Conjugate Addition Reaction:

-

Cool the organocuprate solution back down to -78 °C.

-

Add a solution of 2-cyclopentenone (0.82 g, 10 mmol, 1.0 eq) in 10 mL of anhydrous THF dropwise to the cuprate solution.

-

Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir overnight.

-

-

Workup and Purification:

-

Quench the reaction by slowly pouring the mixture into 100 mL of a saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 75 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the solvent in vacuo to obtain the crude product.

-

Purify the crude oil via flash column chromatography on silica gel (eluent: 9:1 Hexanes/Ethyl Acetate) to afford this compound as a pure compound.

-

Characterization and Analysis

To confirm the identity and purity of the synthesized this compound, a combination of standard analytical techniques should be employed.

| Technique | Expected Results |

| ¹H NMR | Aromatic protons (approx. 7.2-7.4 ppm, two doublets), a multiplet for the benzylic proton (approx. 3.0-3.4 ppm), and multiplets for the remaining aliphatic cyclopentanone protons (approx. 2.0-2.8 ppm). |

| ¹³C NMR | Carbonyl carbon (approx. 215-220 ppm), aromatic carbons (approx. 128-140 ppm), benzylic carbon (approx. 45 ppm), and other aliphatic carbons (approx. 25-40 ppm). |

| Mass Spec (MS) | Molecular ion peak (M⁺) at m/z ≈ 194.05, with a characteristic M+2 peak at m/z ≈ 196.05 in a ~3:1 ratio, confirming the presence of one chlorine atom. |

| Infrared (IR) | Strong carbonyl (C=O) stretch around 1740 cm⁻¹, and C-Cl stretch around 700-800 cm⁻¹. |

Safety and Handling

As a senior application scientist, ensuring laboratory safety is paramount. The following precautions should be observed when handling the materials involved in this synthesis.

-

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate chemical-resistant gloves, is mandatory.

-

Reagent-Specific Hazards:

-

tert-Butyllithium: Extremely pyrophoric and reacts violently with water and protic solvents. Must be handled under an inert atmosphere (Nitrogen or Argon) using proper syringe and cannula techniques.

-

Organohalides (4-Bromo-1-chlorobenzene): Irritants and potentially toxic. Avoid inhalation and skin contact.[12]

-

Solvents (THF, Diethyl Ether): Highly flammable liquids. Ensure no ignition sources are present. THF can form explosive peroxides upon storage and should be tested before use.[13]

-

-

Product (this compound): While specific toxicology data is limited, it should be handled as a potentially hazardous chemical. Avoid ingestion, inhalation, and contact with skin and eyes.[14]

Conclusion

This guide has detailed two robust and scientifically sound strategies for the . The intramolecular Friedel-Crafts acylation offers a classic route for ring formation, while the 1,4-conjugate addition of an organocuprate provides a precise method for introducing the aryl substituent. The choice between these methods will depend on the availability of starting materials, desired scale, and laboratory capabilities. The provided experimental protocol for the conjugate addition route serves as a practical template for researchers. Proper characterization and adherence to strict safety protocols are essential for the successful and safe execution of this synthesis, yielding a valuable intermediate for further exploration in drug discovery and agrochemical research.

References

-

Title: A Facile Route to Cyclopentenones by Friedel-Crafts Acylation Source: ResearchGate URL: [Link]

-

Title: Synthesis of Chiral Cyclopentenones Source: ACS Publications (Chemical Reviews) URL: [Link]

-

Title: Cyclopentenone synthesis Source: Organic Chemistry Portal URL: [Link]

-

Title: SAFETY DATA SHEET - 2-Chlorophenyl cyclopentyl ketone Source: Thermo Fisher Scientific URL: [Link]

-

Title: SAFETY DATA SHEET - 2-(4-chlorophenyl)ethyl cyclopentyl ketone Source: Angene Chemical URL: [Link]

-

Title: Intramolecular Friedel-Crafts Reactions Source: Master Organic Chemistry URL: [Link]

-

Title: Cyclopentane Synthesis Source: Baran Lab (Scripps Research) URL: [Link]

-

Title: Synthesis of Aromatic Cycloketones via Intramolecular Friedel–Crafts Acylation Catalyzed by Heteropoly Acids Source: ResearchGate URL: [Link]

-

Title: Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles Source: MDPI URL: [Link]

-

Title: Applications of Friedel–Crafts reactions in total synthesis of natural products Source: National Institutes of Health (PMC) URL: [Link]

-

Title: Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review Source: National Institutes of Health (PubMed Central) URL: [Link]

-

Title: Exploring 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone: A Key Pesticide Intermediate Source: Ningbo Inno Pharmchem Co., Ltd. URL: [Link]

-

Title: The Crucial Role of 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone in Modern Agrochemicals Source: Ningbo Inno Pharmchem Co., Ltd. URL: [Link]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. innospk.com [innospk.com]

- 3. nbinno.com [nbinno.com]

- 4. 115169-77-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. Cyclopentanone, 3-(4-chlorophenyl)-, (3S)- CAS#: 213964-28-4 [m.chemicalbook.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. angenechemical.com [angenechemical.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Biological Evaluation of 3-(4-chlorophenyl)cyclopentanone Derivatives

Foreword: The Cyclopentanone Scaffold in Modern Drug Discovery

The cyclopentanone ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic molecules with potent biological activities.[1][2] Its conformational flexibility and the reactivity of its α,β-unsaturated carbonyl functionality make it an ideal starting point for the design of targeted therapeutic agents.[3] When substituted with a 3-(4-chlorophenyl) group, this core structure gives rise to a class of derivatives with significant potential in oncology, infectious diseases, and inflammatory disorders. This guide provides a comprehensive framework for the systematic biological evaluation of these promising compounds, designed for researchers, scientists, and drug development professionals. Our focus extends beyond mere protocol recitation; we delve into the causality behind experimental choices, ensuring a robust and logically sound evaluation pipeline from initial computational screening to advanced mechanistic studies.

Chapter 1: The Initial Approach - In Silico Profiling & Computational Analysis

Before committing to resource-intensive wet lab experiments, a robust in silico evaluation is a critical first step. This computational pre-screening allows for the early prioritization of candidates with the highest probability of success, saving time and resources.

Molecular Docking: Predicting Biological Targets

Molecular docking simulates the interaction between a ligand (our derivative) and the binding site of a target protein.[4] This technique is invaluable for hypothesizing a mechanism of action and predicting binding affinity. For instance, cyclopentanone-based chalcones have been successfully docked against enzymes like 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) to predict pharmacological activity.[4][5]

Rationale for Use: Docking studies help to:

-

Identify potential protein targets (e.g., kinases, polymerases, metabolic enzymes).

-

Predict the binding mode and key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

-

Rank derivatives based on their predicted binding energy, guiding the selection of compounds for synthesis and in vitro testing.[6]

ADMET Profiling: Assessing Drug-Likeness

A compound's therapeutic potential is dictated not only by its efficacy but also by its pharmacokinetic properties. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling predicts these characteristics.[4] Web-based tools can provide a comprehensive assessment of parameters such as oral bioavailability, blood-brain barrier permeability, and potential toxicity, helping to identify candidates with favorable drug-like properties early in the discovery process.[7][8]

Chapter 2: The Core Workflow - A Step-by-Step Guide to In Vitro Biological Evaluation

The following diagram outlines a comprehensive workflow for the biological evaluation of 3-(4-chlorophenyl)cyclopentanone derivatives, progressing from broad screening to specific mechanistic inquiries.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Cyclopentenone: a special moiety for anticancer drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemrevlett.com [chemrevlett.com]

- 5. chemrevlett.com [chemrevlett.com]

- 6. ukm.my [ukm.my]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of novel 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1 H,3 H,5 H)-trione derivatives as potential anti-diabetic and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(4-Chlorophenyl)cyclopentanone as a Pesticide Intermediate

Prepared by: Gemini, Senior Application Scientist

Abstract

3-(4-Chlorophenyl)cyclopentanone is a pivotal chemical intermediate, distinguished by its unique molecular architecture that combines a cyclopentanone ring with a 4-chlorophenyl moiety. This structure serves as a versatile scaffold in organic synthesis, particularly within the agrochemical industry. The presence of the chlorophenyl group is a common feature in many active pesticide ingredients, contributing to their biological efficacy and metabolic stability. This guide provides a comprehensive technical overview of this compound, covering its physicochemical properties, validated synthesis protocols, its crucial role in the synthesis of advanced pesticidal compounds, and robust analytical methods for quality assurance. This document is intended for researchers, chemists, and professionals in the fields of agrochemical synthesis and development.

Introduction: The Strategic Importance of Chlorophenyl Ketone Scaffolds

In the landscape of modern agriculture, the development of effective and targeted crop protection agents is paramount. Chemical intermediates form the bedrock of this development, and among them, specific structural motifs are repeatedly employed for their ability to impart desired properties to the final active ingredient. This compound (CAS No. 13535-77-0) represents a key building block in this context.

The value of this intermediate lies in the strategic combination of its two core components:

-

The Cyclopentanone Ring: A five-membered ring that provides a defined three-dimensional structure and reactive carbonyl group, which can be readily functionalized to build more complex molecules.

-

The 4-Chlorophenyl Group: This aromatic moiety is a well-established toxophore in numerous pesticides. The chlorine atom enhances the lipophilicity of the molecule, which can improve its ability to penetrate the waxy cuticles of plants or the exoskeletons of insects. It also influences the electronic properties and can increase the metabolic stability of the final pesticide, prolonging its activity in the field.

While direct synthesis of major commercial pesticides from this compound is not widely documented in public literature, its structural analogs, such as 1-(4-chlorophenyl)-4,4-dimethyl-3-pentanone, are critical for producing globally significant fungicides like Tebuconazole and plant growth regulators like Uniconazole[1][2][3][4]. The principles of its reactivity and the strategic importance of its chlorophenyl ketone structure are directly transferable and serve as a model for the synthesis of a new generation of agrochemicals.

Physicochemical and Safety Profile

A thorough understanding of the compound's properties and hazards is essential for safe handling and effective application in synthesis.

Physical and Chemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 13535-77-0 (for 3-amino-5-bromopyridine, a related compound); 115169-77-2 (for this compound) | [5][6][7][8][9] |

| Molecular Formula | C₁₁H₁₁ClO | [10][11] |

| Molecular Weight | 194.66 g/mol | [10][11] |

| Boiling Point | 307.0 ± 42.0 °C (Predicted) | [10] |

| Density | 1.206 ± 0.06 g/cm³ (Predicted) | [10] |

| Appearance | Typically a solid or oil | N/A |

Safety and Handling

This compound is classified as a hazardous substance requiring careful handling.

-

Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[12].

-

Precautionary Measures: Standard laboratory personal protective equipment (PPE) is mandatory. This includes chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors[12][13].

-

First Aid: In case of skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes[12][13]. If inhaled, move the person to fresh air. Seek medical attention if irritation persists[12][13].

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible substances and sources of ignition[12].

Synthesis of this compound

The synthesis of aryl-substituted cyclopentanones can be achieved through several established organic chemistry reactions. A prevalent and effective method is the rhodium-catalyzed 1,4-conjugate addition of an arylboronic acid to cyclopent-2-en-1-one. This approach offers high yields and good functional group tolerance.

Synthesis Workflow via Conjugate Addition

The diagram below illustrates the general workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Detailed Laboratory Protocol

This protocol is adapted from a general method for the synthesis of 3-(4-fluorophenyl)cyclopentanone and is applicable with appropriate adjustments[14].

Materials:

-

4-Chlorophenylboronic acid

-

Cyclopent-2-en-1-one

-

Chloro(1,5-cyclooctadiene)rhodium(I) dimer ([Rh(cod)Cl]₂)

-

Sodium carbonate (Na₂CO₃)

-

Deionized water (degassed)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel

Procedure:

-

Vessel Preparation: Charge a reaction vial with the rhodium catalyst and 4-chlorophenylboronic acid. Flush the vial thoroughly with an inert gas (e.g., nitrogen or argon).

-

Reagent Addition: Add degassed water, followed by sodium carbonate. Stir the mixture under the inert atmosphere until all the sodium carbonate has dissolved.

-

Initiation: Add cyclopent-2-en-1-one to the reaction mixture.

-

Reaction: Heat the heterogeneous mixture to 80°C and maintain for approximately 1-2 hours, monitoring the reaction progress by TLC or GC.

-

Cooling & Extraction: Once the reaction is complete, cool the mixture to room temperature. Extract the aqueous mixture multiple times with ethyl acetate.

-

Drying and Filtration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the solution to remove the drying agent.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product using column chromatography on silica gel to yield the pure this compound.

Application in Pesticide Synthesis: A Structural Paradigm

The this compound structure is a valuable pharmacophore for creating molecules with pesticidal activity. The ketone functionality is a prime site for introducing further diversity, for example, by converting it to a hydroxyl group followed by etherification or by introducing a heterocyclic moiety like a triazole.

Hypothetical Pathway to a Triazole Fungicide Analog

Many potent fungicides, such as Tebuconazole, are based on a core structure where a substituted phenyl group is linked via an alkyl chain to a tertiary alcohol and a 1,2,4-triazole ring[1][2]. This compound is an ideal starting point for synthesizing analogs with a cyclopentyl backbone.

The diagram below outlines a plausible synthetic route from the intermediate to a novel fungicide candidate.

Caption: Plausible synthetic pathway to a fungicide analog.

Causality of Experimental Choices:

-

Epoxidation (Step B): The conversion of the ketone to an epoxide (e.g., using a sulfur ylide in the Corey-Chaykovsky reaction) is a strategic move. It transforms the planar carbonyl into a strained three-membered ring, which is an excellent electrophile for subsequent nucleophilic attack.

-

Nucleophilic Ring-Opening (Step D): The 1,2,4-triazole ring is a known bio-active component in many fungicides. Introducing it via nucleophilic ring-opening of the epoxide is a highly efficient and regioselective method to install both the critical hydroxyl group and the triazole moiety in a single, well-defined stereochemical arrangement. This hydroxyl group is often crucial for binding to the target enzyme in the fungal pathogen.

Analytical Quality Control

Ensuring the purity and identity of this compound is critical for its successful use in subsequent synthetic steps. A combination of chromatographic and spectroscopic methods should be employed.

Analytical Workflow

Sources

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. 3-アミノ-5-ブロモピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. scbt.com [scbt.com]

- 8. 3-Amino-5-bromopyridine CAS#: 13535-01-8 [m.chemicalbook.com]

- 9. 3-Amino-5-bromopyridine | 13535-01-8 [chemicalbook.com]

- 10. Cyclopentanone, 3-(4-chlorophenyl)-, (3S)- CAS#: 213964-28-4 [m.chemicalbook.com]

- 11. 115169-77-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. aksci.com [aksci.com]

- 13. angenechemical.com [angenechemical.com]

- 14. 3-(4-FLUOROPHENYL)CYCLOPENTANONE synthesis - chemicalbook [chemicalbook.com]

Technical Guide: Physicochemical Characterization of 3-(4-Chlorophenyl)cyclopentanone

Introduction

3-(4-Chlorophenyl)cyclopentanone is a ketone derivative with potential applications in organic synthesis and as an intermediate in the development of pharmacologically active compounds. A thorough understanding of its fundamental physical properties, such as boiling point and density, is paramount for its effective handling, purification, and application in research and development. This guide provides a comprehensive overview of the known physical characteristics of this compound and details the rigorous experimental protocols for their determination, ensuring scientific integrity and reproducibility.

Physicochemical Properties of this compound

| Property | Predicted Value | Notes |

| Boiling Point | 307.0 ± 42.0 °C | Predicted for (3S)-stereoisomer.[1] |

| Density | 1.206 ± 0.06 g/cm³ | Predicted for (3S)-stereoisomer.[1] |

| Molecular Formula | C₁₁H₁₁ClO | |

| Molecular Weight | 194.66 g/mol | [2] |

Experimental Determination of Physical Properties

The following sections detail the standard laboratory procedures for the experimental determination of the boiling point and density of liquid organic compounds like this compound. Adherence to these protocols, coupled with stringent safety measures, is crucial for obtaining accurate and reliable data.

Safety Precautions

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and any other chemicals used. General safety guidelines include:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3]

-

Ventilation: All procedures should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, to avoid inhalation of vapors.

-

Handling: Avoid direct contact with the skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if necessary.

-

Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[4]

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[5][6] This is a characteristic physical property that can be used for identification and assessment of purity. The distillation method is a reliable technique for this determination.[1][7]

Distillation involves heating a liquid to its boiling point, condensing the resulting vapor, and collecting the condensate.[8] The temperature of the vapor in equilibrium with the boiling liquid is recorded as the boiling point.[1]

-

Apparatus Setup: Assemble a simple distillation apparatus as shown in the diagram below. This typically includes a round-bottom flask, a distillation head with a thermometer adapter, a condenser, a receiving flask, and a heat source (e.g., a heating mantle).

-

Sample Preparation: Place a small volume (e.g., 5-10 mL) of this compound into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Thermometer Placement: Position the thermometer in the distillation head such that the top of the mercury bulb is level with the bottom of the side arm leading to the condenser. This ensures an accurate reading of the vapor temperature.

-

Heating: Begin heating the sample gently. As the liquid boils, the vapor will rise and surround the thermometer bulb.

-

Data Recording: Record the temperature at which a steady stream of condensate is observed dripping into the receiving flask. This temperature is the boiling point of the liquid. It is advisable to record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.[8]

Density Determination

Density is a fundamental physical property defined as the mass of a substance per unit volume.[9][10] The pycnometer method is a highly accurate technique for determining the density of liquids.[11]

A pycnometer is a glass flask with a precisely known volume. By weighing the pycnometer empty, filled with a reference liquid of known density (e.g., deionized water), and then filled with the sample liquid, the density of the sample can be calculated.[11]

-

Preparation: Thoroughly clean and dry the pycnometer and its stopper.

-

Weighing the Empty Pycnometer: Accurately weigh the empty, dry pycnometer with its stopper on an analytical balance. Record this mass as m₁.

-

Weighing with Reference Liquid: Fill the pycnometer with deionized water of a known temperature. Insert the stopper, allowing excess water to escape through the capillary. Dry the exterior of the pycnometer and weigh it. Record this mass as m₂.

-

Weighing with Sample Liquid: Empty and dry the pycnometer. Fill it with this compound, ensuring no air bubbles are present. Insert the stopper, wipe the exterior dry, and weigh the filled pycnometer. Record this mass as m₃.

-

Calculation:

-

Mass of water = m₂ - m₁

-

Volume of pycnometer = (Mass of water) / (Density of water at the measured temperature)

-

Mass of sample = m₃ - m₁

-

Density of sample = (Mass of sample) / (Volume of pycnometer)

-

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]

- 3. reagent.co.uk [reagent.co.uk]

- 4. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Distillation Principles [rccostello.com]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. Distillation | Research Starters | EBSCO Research [ebsco.com]

- 9. homesciencetools.com [homesciencetools.com]

- 10. wjec.co.uk [wjec.co.uk]

- 11. che.utah.edu [che.utah.edu]

CAS number and molecular formula of 3-(4-Chlorophenyl)cyclopentanone

Abstract

This technical guide provides a comprehensive overview of 3-(4-Chlorophenyl)cyclopentanone, a halogenated aromatic ketone of significant interest to the chemical and pharmaceutical research communities. We will explore its fundamental chemical and physical properties, detail a robust and logical synthetic pathway, present its characteristic spectroscopic signature, and discuss its potential applications in the field of drug discovery and medicinal chemistry. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals engaged in the synthesis and application of novel chemical entities.

Introduction

The functionalized cyclopentanone ring is a privileged scaffold found in a multitude of natural products and synthetic compounds with potent biological activities, including prostaglandins and various terpenoids.[1] The incorporation of a 4-chlorophenyl moiety introduces specific steric and electronic properties that can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. Chlorine-containing compounds are prevalent in pharmaceuticals, with over 250 FDA-approved drugs featuring this halogen, highlighting its importance in modulating biological activity.[2] this compound serves as a key building block, combining these two valuable structural motifs. Its study is critical for the development of novel therapeutics, particularly in areas such as oncology and anti-inflammatory research where related structures have shown promise.[3][4]

Chemical and Physical Properties

Precise identification and understanding of a compound's physical properties are foundational to its application in research. This compound is identified by the following key parameters.

| Property | Value | Source(s) |

| CAS Number | 115169-77-2 | [5] |

| Molecular Formula | C₁₁H₁₁ClO | [5] |

| Molecular Weight | 194.66 g/mol | [5] |

| IUPAC Name | 3-(4-chlorophenyl)cyclopentan-1-one | [5] |

| Appearance | (Predicted) White to off-white solid or oil | N/A |

| Solubility | (Predicted) Soluble in organic solvents like DCM, Ether, Ethyl Acetate; Insoluble in water | N/A |

Synthesis and Mechanistic Rationale

The synthesis of 3-aryl cyclopentanones is most effectively achieved via a 1,4-conjugate addition (Michael addition) to an α,β-unsaturated ketone. This approach offers high regioselectivity and is a cornerstone of modern organic synthesis.[6] The presented protocol outlines a copper-catalyzed 1,4-conjugate addition of a Grignard reagent to cyclopentenone, a reliable method for forming the crucial carbon-carbon bond.[7]

Synthetic Workflow Diagram

Sources

- 1. BJOC - Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds [beilstein-journals.org]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 115169-77-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes & Protocols: A Researcher's Guide to the Friedel-Crafts Acylation for Cyclopentyl Ketone Synthesis

Abstract

The Friedel-Crafts acylation stands as a foundational C-C bond-forming reaction in organic synthesis, enabling the production of aryl ketones which are pivotal intermediates in pharmaceuticals and fine chemicals.[1][2] This guide provides an in-depth exploration of the Friedel-Crafts acylation specifically tailored for the synthesis of cyclopentyl ketones. We delve into the core mechanistic principles, offer detailed experimental protocols for both intermolecular and intramolecular strategies, and present field-proven insights into catalyst selection, substrate scope, and troubleshooting. This document is designed to equip researchers, scientists, and drug development professionals with the technical accuracy and practical knowledge required to successfully implement this versatile reaction.

Scientific Foundation: The Mechanism and Rationale

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction.[2][3] Its enduring utility stems from its reliability and the predictable nature of its products. Unlike the related Friedel-Crafts alkylation, the acylation reaction is not prone to carbocation rearrangements and the product, an aryl ketone, is deactivated towards further substitution, preventing polyacylation.[3][4][5]

The reaction proceeds through a well-understood mechanism:

-

Formation of the Acylium Ion: A strong Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃), coordinates to the halogen of an acyl halide (or the oxygen of an anhydride).[1] This complexation polarizes the C-Cl bond, leading to its cleavage and the formation of a highly electrophilic, resonance-stabilized acylium ion.[6]

-

Electrophilic Attack: The electron-rich π-system of the aromatic ring acts as a nucleophile, attacking the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the ring's aromaticity.[6]

-

Rearomatization: A weak base (often AlCl₄⁻) abstracts a proton from the carbon bearing the new acyl group, restoring aromaticity to the ring and regenerating the Lewis acid catalyst.[6][7]

Crucially, the Lewis acid catalyst forms a complex with the carbonyl oxygen of the product ketone.[2][3] This deactivates the product and prevents further reactions. Because of this complexation, a stoichiometric amount (or slight excess) of the Lewis acid is required.[1][2]

Intermolecular Synthesis of Aryl Cyclopentyl Ketones

This approach involves acylating an aromatic substrate with a cyclopentane-derived acylating agent, such as cyclopentanecarbonyl chloride or cyclopentanecarboxylic anhydride. It is a direct and efficient method for attaching a cyclopentyl ketone moiety to an aromatic core.

Key Experimental Parameters & Causality

| Parameter | Recommended Choice | Rationale & Expert Insights |

| Aromatic Substrate | Activated or unactivated rings (e.g., Toluene, Benzene, Anisole) | Electron-donating groups (e.g., -CH₃, -OCH₃) activate the ring, often allowing for milder conditions. Strongly deactivated rings (e.g., nitrobenzene) are generally unsuitable as they are too unreactive.[1] |

| Acylating Agent | Cyclopentanecarbonyl Chloride | Acyl chlorides are typically more reactive than anhydrides. Ensure high purity and anhydrous conditions to prevent quenching of the Lewis acid. |

| Lewis Acid Catalyst | Anhydrous AlCl₃ (1.1 - 1.3 eq.) | AlCl₃ is a powerful and common catalyst for this reaction.[1] A stoichiometric amount is necessary as it complexes with the product ketone.[2] For highly activated substrates like anisole, milder catalysts like FeCl₃ or ZnCl₂ can be effective and may reduce side reactions.[1] |

| Solvent | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Carbon Disulfide (CS₂) | Solvents must be anhydrous and inert to the reaction conditions. DCM is a common choice due to its good solvent properties and relatively low boiling point, simplifying removal. For less reactive substrates, the reaction can sometimes be run using the aromatic compound itself as the solvent.[1] |

| Temperature | 0 °C to Room Temperature | The initial addition of reagents is highly exothermic and should be performed at low temperatures (0-5 °C) to control the reaction rate.[7] The reaction is then typically allowed to warm to room temperature and stirred for several hours to ensure completion.[1] |

Protocol 1: Synthesis of Phenyl Cyclopentyl Ketone

This protocol details the acylation of benzene with cyclopentanecarbonyl chloride.

Materials:

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Cyclopentanecarbonyl Chloride

-

Anhydrous Benzene

-

Anhydrous Dichloromethane (DCM)

-

Concentrated Hydrochloric Acid (HCl)

-

Crushed Ice

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware (flame-dried)

Safety Precautions:

-

Conduct the reaction in a well-ventilated fume hood.

-

AlCl₃ is highly hygroscopic and reacts violently with water, releasing HCl gas. Handle with care.

-

Acyl chlorides are corrosive and lachrymatory.

-

Benzene is a known carcinogen. Handle with appropriate personal protective equipment (PPE).

Procedure:

-

Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a calcium chloride or argon/nitrogen inlet to maintain anhydrous conditions.

-

Catalyst Suspension: In the flask, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM.

-

Cooling: Cool the suspension to 0-5 °C using an ice-water bath.

-

Reagent Addition: Dissolve cyclopentanecarbonyl chloride (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, ensuring the internal temperature remains below 10 °C.[1]

-

Substrate Addition: After the acyl chloride addition is complete, add anhydrous benzene (1.2 equivalents) dropwise to the reaction mixture.

-

Reaction: Allow the mixture to stir at 0-5 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Continue stirring for an additional 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC).

-

Workup (Quenching): Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a slurry of crushed ice and concentrated HCl.[1][7] This hydrolyzes the aluminum complexes and separates the catalyst from the product.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to neutralize any remaining acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the pure phenyl cyclopentyl ketone.

Intramolecular Synthesis: Forming Fused Cyclopentanone Rings

Intramolecular Friedel-Crafts acylation is a powerful strategy for constructing polycyclic systems containing a five-membered ketone ring, such as in the synthesis of 1-indanone derivatives. The reaction involves a molecule containing both an aromatic ring and a suitable acyl chloride precursor, typically separated by a two-carbon tether to facilitate 5-membered ring formation.[4][8]

Protocol 2: Synthesis of 1-Indanone from 3-Phenylpropionic Acid

This two-step protocol first converts the carboxylic acid to an acyl chloride, which then undergoes intramolecular cyclization.

Step A: Synthesis of 3-Phenylpropionyl Chloride

Materials:

-

3-Phenylpropionic Acid

-

Thionyl Chloride (SOCl₂)

-

A catalytic amount of Dimethylformamide (DMF)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and gas trap (to neutralize HCl and SO₂ byproducts), combine 3-phenylpropionic acid (1.0 equivalent) and thionyl chloride (1.5 equivalents).

-

Add one drop of DMF as a catalyst.

-

Heat the mixture gently (e.g., to 50-60 °C) with stirring for 1-2 hours, or until gas evolution ceases.

-

Remove the excess thionyl chloride by distillation (or under reduced pressure) to obtain the crude 3-phenylpropionyl chloride, which can often be used directly in the next step.

Step B: Intramolecular Friedel-Crafts Cyclization

Materials:

-

3-Phenylpropionyl Chloride (from Step A)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Standard workup reagents (Ice, HCl, etc. as in Protocol 1)

Procedure:

-

Setup and Catalyst: In a flame-dried flask (as described in Protocol 1), suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM and cool to 0-5 °C.

-

Addition: Dissolve the crude 3-phenylpropionyl chloride (1.0 equivalent) in anhydrous DCM and add it dropwise to the stirred AlCl₃ suspension.

-

Reaction: After the addition, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. The intramolecular nature of the reaction often allows it to proceed efficiently.

-

Workup and Purification: Follow the identical workup, extraction, and purification steps as outlined in Protocol 1 to isolate the 1-indanone product. Polyphosphoric acid (PPA) is also a classic and effective reagent for this type of cyclization.[8]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. Friedel-Crafts Acylation [organic-chemistry.org]

- 4. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. byjus.com [byjus.com]

- 7. websites.umich.edu [websites.umich.edu]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

Application Note: Synthesis of Cyclopentenone Derivatives via Aldol Condensation

Introduction: The Strategic Importance of the Cyclopentenone Core

The cyclopentenone ring is a privileged scaffold in organic chemistry, serving as a versatile building block for a multitude of complex molecules.[1][2] Its prevalence in natural products, including prostaglandins, and its role as a key intermediate in the synthesis of antiviral, antitumor, and anti-inflammatory drugs underscore its significance in medicinal chemistry and drug development.[1][3] The α,β-unsaturated ketone moiety within the cyclopentenone structure provides multiple reactive sites, enabling a wide array of chemical transformations.[2]

Among the most powerful and classic carbon-carbon bond-forming reactions, the aldol condensation offers a direct and efficient pathway to this valuable five-membered ring system.[3][4] Specifically, the intramolecular aldol condensation of 1,4-dicarbonyl compounds stands out as a robust and reliable method for constructing the cyclopentenone core.[5][6][7][8] This application note provides a comprehensive guide to the mechanistic principles, experimental design considerations, and a detailed laboratory protocol for the synthesis of cyclopentenone derivatives using this cornerstone reaction.

Mechanistic Principles: A Tale of Two Pathways

The aldol condensation proceeds via two primary mechanistic pathways—base-catalyzed and acid-catalyzed—both culminating in the formation of a thermodynamically stable conjugated enone system.[4][9] The driving force for the final dehydration step is the formation of this extended π-system.[4]

Base-Catalyzed Intramolecular Condensation

In the presence of a base (e.g., OH⁻, RO⁻), the reaction is initiated by the deprotonation of an α-carbon (a carbon adjacent to a carbonyl group) to form a resonance-stabilized enolate.[9][10] This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the second carbonyl group within the same molecule.[7][8] The resulting cyclic β-hydroxy carbonyl compound (the aldol adduct) can then undergo dehydration, typically upon heating, to yield the final cyclopentenone product.[10][11]

For a 1,4-diketone like 2,5-hexanedione, two potential cyclization pathways exist. Nucleophilic attack from one α-carbon can form either a five-membered ring or a highly strained three-membered ring.[5][6] Because all steps in the mechanism are reversible, the reaction proceeds under thermodynamic control, strongly favoring the formation of the more stable, strain-free five-membered ring.[6][7][8][12]

Acid-Catalyzed Intramolecular Condensation

Under acidic conditions, the reaction begins with the protonation of one carbonyl oxygen, making the carbonyl carbon more electrophilic.[9] Simultaneously, the other carbonyl group tautomerizes to its enol form.[11][13] The electron-rich α-carbon of the enol then attacks the activated carbonyl carbon. Subsequent deprotonation and elimination of a water molecule yield the final conjugated cyclopentenone.[11] This pathway is particularly useful with acid-stable substrates and can be facilitated by catalysts like Amberlyst 15.[14]

Experimental Design and Optimization

The success of a cyclopentenone synthesis via aldol condensation hinges on the careful selection of substrates, catalysts, and reaction conditions.

Substrate Selection

The most direct precursors for cyclopentenone synthesis are 1,4-dicarbonyl compounds . Symmetrical diketones, such as 2,5-hexanedione, are ideal starting points as they prevent the formation of regioisomers.[6][7] Unsymmetrical 1,4-dicarbonyls can also be used, but may lead to mixtures of products unless one α-position is significantly more acidic or less sterically hindered than the others.

Catalyst and Solvent Systems

The choice of catalyst and solvent is critical for controlling reaction rate and selectivity.

| Catalyst Type | Examples | Typical Solvent | Key Considerations |

| Homogeneous Base | NaOH, KOH, NaOEt | Water, Ethanol, Methanol | Inexpensive and effective, but can be difficult to remove during workup. Can promote side reactions if not controlled.[3][15] |

| Homogeneous Acid | H₂SO₄, p-TsOH | Dioxane, Toluene | Effective for acid-stable substrates. Requires careful neutralization and can lead to charring at high temperatures. |

| Heterogeneous / Solid | MgO, Al₂O₃, Hydrotalcites, Amberlyst 15 | Dioxane, Solvent-free | Offer significant advantages in product purification, as the catalyst can be removed by simple filtration and potentially reused.[14][15][16][17] Acid-base bifunctional catalysts can be particularly effective.[16][17] |

Reaction Conditions

-

Temperature: The initial aldol addition is often exothermic and can be performed at room temperature or with mild cooling. The subsequent dehydration (condensation) step typically requires heating to drive the elimination of water.[10][11]

-

Concentration: Reaction concentration can influence whether an intramolecular or intermolecular reaction is favored. For intramolecular cyclizations, relatively dilute conditions can help minimize intermolecular side reactions.

-

Monitoring: Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine the point of maximum product formation and prevent degradation.

Detailed Laboratory Protocol: Synthesis of 3-Methyl-2-cyclopentenone

This protocol details the classic intramolecular aldol condensation of 2,5-hexanedione to form 3-methyl-2-cyclopentenone, a widely used synthetic intermediate.[6]

Materials and Reagents

-

2,5-Hexanedione (≥97%)

-

Sodium hydroxide (NaOH), pellets

-

Deionized water

-

Diethyl ether (or Dichloromethane), ACS grade

-

Saturated aqueous sodium chloride (Brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Simple distillation or fractional distillation apparatus

Experimental Procedure

-

Catalyst Preparation: Prepare a 2.5 M aqueous solution of sodium hydroxide by carefully dissolving 1.0 g of NaOH pellets in 10 mL of deionized water. Allow the solution to cool to room temperature.

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5.7 g (0.05 mol) of 2,5-hexanedione.

-

Initiation: While stirring, add 10 mL of the 2.5 M NaOH solution to the flask. Attach a reflux condenser to the flask.

-

Reaction: Gently heat the mixture to reflux using a heating mantle. Continue to reflux with vigorous stirring for 1 hour. Monitor the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent), observing the disappearance of the starting material spot and the appearance of a new, lower Rf product spot.

-

Work-up and Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a 250 mL separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 30 mL).

-

Combine the organic extracts in the separatory funnel and wash them with deionized water (2 x 20 mL) followed by a final wash with saturated brine (1 x 20 mL).

-

Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter the drying agent and transfer the filtrate to a pre-weighed round-bottom flask.

-

Remove the bulk of the solvent using a rotary evaporator.

-

Purify the resulting crude oil by simple or fractional distillation under atmospheric pressure. Collect the fraction boiling between 158-162 °C. The expected yield is typically in the range of 70-80%.

-

Characterization

-

¹H NMR (CDCl₃): δ ~2.1 (s, 3H, CH₃), ~2.3-2.4 (m, 2H, CH₂), ~2.5-2.6 (m, 2H, CH₂), ~5.9 (s, 1H, =CH).

-

IR (neat): ν ~1700 cm⁻¹ (C=O, conjugated ketone), ~1650 cm⁻¹ (C=C).

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Low Yield | Incomplete reaction; Product degradation; Insufficient extraction. | Increase reflux time and monitor by TLC. Avoid excessive heating. Perform additional extractions during workup. |

| Polymeric Byproducts | Reaction too concentrated; Excessive base or heat. | Use more dilute conditions. Reduce the amount of catalyst or lower the reaction temperature. |

| Incomplete Dehydration | Insufficient heating time or temperature. | Ensure the reaction is heated to a steady reflux for the specified time. Acid catalysis can sometimes promote dehydration more effectively. |

Conclusion

The aldol condensation remains a cornerstone of synthetic organic chemistry, providing a powerful and versatile tool for the construction of cyclopentenone derivatives.[3] Its ability to form a new carbon-carbon bond and a five-membered ring in a single, often high-yielding, transformation makes it an indispensable reaction for professionals in drug discovery and natural product synthesis. By understanding the underlying mechanistic principles and carefully controlling experimental parameters, researchers can effectively leverage this reaction to access a wide range of valuable and complex molecular architectures.

References

-

Murzin, D. Y., et al. (2019). Aldol Condensation of Cyclopentanone with Valeraldehyde Over Metal Oxides. Catalysis Letters. Available at: [Link]

-

De Kimpe, N. (2007). Recent Progress in the Synthetic Assembly of 2-Cyclopentenones. Wiley Online Library. Available at: [Link]

-

JoVE. (n.d.). Intramolecular Aldol Reaction. Journal of Visualized Experiments. Available at: [Link]

-

Li, G., et al. (2012). A Highly Selective Aldol Condensation of Cyclopentanone with Valeraldehyde Over Hydrotalcite-type Catalysts. Bulletin of the Korean Chemical Society. Available at: [Link]

-

NC State University Libraries. (n.d.). 23.6 Intramolecular Aldol Reactions. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available at: [Link]

-

ChemTube3D. (n.d.). Aldol reaction of cyclopentanone. University of Liverpool. Available at: [Link]

-

Nogueira, C. W., & Zeni, G. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Cyclopentenone synthesis. organic-chemistry.org. Available at: [Link]

-

MDPI. (2023). Solvent-Free Aldol Condensation of Cyclopentanone with Natural Clay-Based Catalysts: Origin of Activity & Selectivity. MDPI. Available at: [Link]

-

Zhang, Y., et al. (2012). Synthesis of 2-Cyclopentene-1-one Derivatives by Aldol Condensation. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

ResearchGate. (n.d.). The acid-catalyzed aldol condensation of cyclopentanone over Amberlyst 15. ResearchGate. Available at: [Link]

-

Organic Chemistry Tutor. (n.d.). Intramolecular Aldol Condensation. organicchemistrytutor.com. Available at: [Link]

-

BYJU'S. (n.d.). Robinson Annulation Mechanism. byjus.com. Available at: [Link]

-

Wikipedia. (n.d.). Robinson annulation. en.wikipedia.org. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Robinson Annulation. organic-chemistry.org. Available at: [Link]

-

Okayama University. (2018). Synthesis of multisubstituted cyclopentadienes from cyclopentenones prepared via catalytic double aldol condensation and nazarov reaction sequence. Okayama University Scientific Achievement Repository. Available at: [Link]

-

ResearchGate. (n.d.). The suggested mechanism for the Robinson annulation reaction. ResearchGate. Available at: [Link]

-

ACS Publications. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews. Available at: [Link]

-

Ashenhurst, J. (2022). Aldol Addition and Condensation Reactions (Base-Catalyzed). Master Organic Chemistry. Available at: [Link]

-

The Organic Chemistry Tutor. (2018). Robinson Annulation Reaction Mechanism. YouTube. Available at: [Link]

-

Welcome Home Vets of NJ. (n.d.). Aldol Condensation Practice Problems With Answers. welcomehomevetsofnj.org. Available at: [Link]

-

Fiveable. (n.d.). Using Aldol Reactions in Synthesis. Fiveable. Available at: [Link]

-

Reich, H. J. (n.d.). Carbonyl Chemistry :: The Aldol Reaction and Condensation. University of Wisconsin-Madison. Available at: [Link]

-

LibreTexts Chemistry. (2022). 23.4: Using Aldol Reactions in Synthesis. LibreTexts. Available at: [Link]

-

ACS Publications. (2018). Aldol Condensation of Cyclopentanone on Hydrophobized MgO. Promotional Role of Water and Changes in the Rate-Limiting Step upon Organosilane Functionalization. ACS Catalysis. Available at: [Link]

-

LibreTexts Chemistry. (2020). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. LibreTexts. Available at: [Link]

- Google Patents. (n.d.). CN111662170B - The purification method of cyclopentanone. Google Patents.

-

Organic Chemistry Portal. (n.d.). Aldol Condensation. organic-chemistry.org. Available at: [Link]

-

LibreTexts Chemistry. (2024). 23.7: Intramolecular Aldol Reactions. LibreTexts. Available at: [Link]

-

Wikipedia. (n.d.). Aldol reaction. en.wikipedia.org. Available at: [Link]

-

OpenStax. (2023). 23.6 Intramolecular Aldol Reactions. OpenStax. Available at: [Link]

-

LibreTexts Chemistry. (2025). 9.6: Intramolecular Aldol Reactions. LibreTexts. Available at: [Link]

-

ResearchGate. (n.d.). Intramolecular aldol condensation of 2,5-hexanedione. ResearchGate. Available at: [Link]

-

Confit. (n.d.). Effect of La-modified alumina catalyst on intramolecular aldol condensation reaction of 2,5-hexanedione. Confit. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. isca.me [isca.me]

- 4. Aldol Condensation [organic-chemistry.org]

- 5. Video: Intramolecular Aldol Reaction [jove.com]

- 6. 23.6 Intramolecular Aldol Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 23.6 Intramolecular Aldol Reactions - Organic Chemistry | OpenStax [openstax.org]

- 9. Aldol reaction - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemtube3d.com [chemtube3d.com]

- 14. researchgate.net [researchgate.net]

- 15. d-nb.info [d-nb.info]

- 16. asianpubs.org [asianpubs.org]

- 17. mdpi.com [mdpi.com]

Application Notes and Protocols for the Purification of Cyclopentanone by Distillation

Abstract

This comprehensive guide provides a detailed protocol for the purification of cyclopentanone via fractional distillation. Cyclopentanone (CAS No: 120-92-3), a colorless liquid organic compound, is a vital solvent and intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[1][2] The efficacy of cyclopentanone in these applications is highly dependent on its purity. This document outlines the scientific principles, necessary apparatus, and a step-by-step methodology for removing common impurities. It is intended for researchers, scientists, and drug development professionals who require high-purity cyclopentanone for their work.

Introduction: The Rationale for Cyclopentanone Purification

Commercial grades of cyclopentanone may contain impurities stemming from its synthesis, typically the catalytic decarboxylation of adipic acid at high temperatures.[2][3] These impurities can include residual adipic acid, water, and byproducts from side reactions or polymerization.[2][4] The presence of these contaminants can interfere with subsequent chemical reactions, leading to lower yields, impure products, and in the context of drug development, potentially toxic byproducts.

Distillation is a robust and widely used technique for purifying liquids based on differences in their volatilities. Fractional distillation, in particular, is employed when the boiling points of the components in a mixture are close to one another, allowing for a more efficient separation.[5][6] This protocol will focus on fractional distillation at atmospheric pressure, a method well-suited for purifying cyclopentanone from common, less volatile or more volatile impurities.

Physical and Chemical Properties of Cyclopentanone

A thorough understanding of cyclopentanone's physical properties is fundamental to a successful distillation. The boiling point is the most critical parameter, as it dictates the temperature at which the purified product will be collected.

| Property | Value | Source(s) |

| CAS Number | 120-92-3 | [1][7][8] |

| Molecular Formula | C₅H₈O | [7][8] |

| Molar Mass | 84.12 g/mol | [7][8] |

| Appearance | Colorless liquid with a peppermint-like odor | [2][8] |

| Boiling Point | 130-131 °C (at 760 mmHg) | [2][7] |

| Melting Point | -51 °C | [7][8] |

| Density | 0.951 g/mL at 25 °C | [7] |

| Refractive Index (n²⁰/D) | 1.437 | [7] |

| Flash Point | 26-31 °C | [8][9] |

| Solubility | Slightly soluble in water; miscible with ethanol and ether | [2] |

Pre-Distillation: Preparation of Crude Cyclopentanone

Prior to distillation, it is often beneficial to pre-treat the crude cyclopentanone to remove specific impurities that could complicate the distillation process.

Removal of Acidic Impurities

If the crude cyclopentanone is suspected to contain acidic impurities such as residual adipic acid, a wash with a mild aqueous base is recommended.

-

Rationale: Adipic acid is a solid with a much higher boiling point than cyclopentanone, but its presence can promote side reactions at elevated temperatures. Converting it to its salt with a base makes it readily soluble in the aqueous phase and easily separable.

-

Procedure:

-

In a separatory funnel, combine the crude cyclopentanone with an equal volume of a 5% aqueous sodium bicarbonate (NaHCO₃) solution.

-

Stopper the funnel and shake gently, periodically venting to release any pressure from CO₂ evolution.

-

Allow the layers to separate and discard the lower aqueous layer.

-

Wash the organic layer with an equal volume of deionized water to remove any residual base.

-

Separate and discard the aqueous layer.

-

Drying the Cyclopentanone

Water is a common impurity and can form an azeotrope with cyclopentanone, which boils at a lower temperature (around 92-94 °C) than pure cyclopentanone.[10][11] Therefore, it is crucial to dry the cyclopentanone before fractional distillation.

-

Rationale: Removing water prevents the co-distillation of the azeotrope, ensuring that the collected fraction is anhydrous cyclopentanone.

-

Choosing a Drying Agent: For ketones like cyclopentanone, suitable drying agents include anhydrous potassium carbonate (K₂CO₃), anhydrous sodium sulfate (Na₂SO₄), or anhydrous magnesium sulfate (MgSO₄).[12] Anhydrous calcium chloride (CaCl₂) can also be used, though it may form adducts with some carbonyl compounds.[13] Potassium carbonate is a good choice as it also neutralizes any remaining acidic impurities.[13]

-

Procedure:

-

Transfer the washed cyclopentanone to an Erlenmeyer flask.

-

Add a suitable amount of anhydrous potassium carbonate (approximately 10-20 g per 100 mL of cyclopentanone).

-

Swirl the flask to ensure good contact between the drying agent and the liquid.

-

Allow the mixture to stand for at least one hour, or until the liquid is clear and free of cloudiness. The drying agent should appear free-flowing and not clumped together.

-

Decant or filter the dried cyclopentanone into a dry round-bottom flask suitable for distillation.

-

Experimental Protocol: Fractional Distillation

This section provides a detailed, step-by-step methodology for the fractional distillation of pre-treated cyclopentanone.

Materials and Apparatus

-

Crude, pre-treated cyclopentanone

-

Heating mantle with a stirrer, or an oil bath with a magnetic stir plate

-

Round-bottom flask (distilling flask)

-

Magnetic stir bar or boiling chips

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with a thermometer adapter

-

Thermometer (-10 to 150 °C range)

-

Condenser (Liebig or Allihn)

-

Receiving flask(s) (round-bottom or Erlenmeyer)

-

Tubing for cooling water

-

Clamps and stands to secure the apparatus

-

Glass wool for insulating the fractionating column

Visual Workflow of the Distillation Setup

Caption: Workflow for the fractional distillation of cyclopentanone.

Step-by-Step Procedure

-

Apparatus Assembly:

-

Assemble the fractional distillation apparatus as shown in the workflow diagram. Ensure all glass joints are properly sealed.

-

Place a magnetic stir bar or a few boiling chips in the distilling flask to ensure smooth boiling.

-

Fill the distilling flask no more than two-thirds full with the dried cyclopentanone.

-

Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.

-

Wrap the fractionating column with glass wool or aluminum foil to insulate it and maintain the temperature gradient.

-

Connect the condenser to a cold water source, with water entering at the bottom inlet and exiting at the top outlet.

-

-

Distillation Process:

-

Begin stirring and gently heat the distilling flask.

-

Observe the liquid as it begins to boil and a ring of condensate starts to rise up the fractionating column. Adjust the heating rate so that the condensate ring rises slowly.

-

The temperature on the thermometer will rise and then stabilize at the boiling point of the most volatile component.

-

Collect the Foreshot: Collect the initial distillate that comes over at a temperature below the expected boiling point of cyclopentanone (i.e., below ~129 °C). This fraction will contain any low-boiling impurities.

-

Collect the Main Fraction: Once the temperature stabilizes at the boiling point of cyclopentanone (130-131 °C), change the receiving flask to a clean, dry one. Collect the distillate as long as the temperature remains constant in this range.[2][7]

-

Stop the Distillation: When the temperature begins to drop or rise sharply, or when only a small amount of residue remains in the distilling flask, stop the distillation by removing the heat source. Never distill to dryness , as this can lead to the formation of explosive peroxides, especially with ethers and some ketones.

-

Allow the apparatus to cool completely before disassembling.

-

-

Product Handling and Storage:

Safety Precautions

Cyclopentanone is a flammable liquid and can cause skin and eye irritation.[1][14][15] Adherence to safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Perform the distillation in a well-ventilated fume hood.

-

Fire Safety: Keep all sources of ignition, such as open flames and hot plates with exposed elements, away from the distillation apparatus.[1][14] Use a heating mantle or an oil bath as the heat source. Ensure a fire extinguisher (CO₂, dry chemical, or foam) is readily accessible.[1]

-

Handling: Avoid inhalation of vapors and direct contact with the skin and eyes.[8][16] In case of contact, rinse the affected area with plenty of water.[1][16]

Troubleshooting

| Issue | Possible Cause(s) | Solution(s) |

| Bumping or uneven boiling | - No boiling chips or stir bar used.- Heating rate is too high. | - Add boiling chips or a stir bar before heating.- Reduce the heating rate. |

| Temperature fluctuations | - Heating rate is inconsistent.- Poor insulation of the column. | - Adjust the heating mantle to provide steady heat.- Insulate the column with glass wool or aluminum foil. |

| No distillate collecting | - Insufficient heating.- Condenser water is too cold, causing vapor to condense and return to the flask. | - Increase the heating rate gradually.- Reduce the flow rate of the cooling water slightly. |

| Low yield of pure product | - Inefficient fractionating column.- Distillation rate is too fast. | - Use a longer or more efficient (e.g., packed) column.- Reduce the heating rate to allow for proper vapor-liquid equilibrium in the column. |

References

-

Jinan Future chemical Co.,Ltd. Cyclopentanone CAS:120-92-3. Retrieved from [Link]

-

chemeurope.com. Cyclopentanone. Retrieved from [Link]

-

Carl ROTH GmbH + Co. KG. Safety Data Sheet: Cyclopentanone. Retrieved from [Link]

-

Loba Chemie. CYCLOPENTANONE CAS: 120-92-3. Retrieved from [Link]

-

Indenta Chemicals. Material Safety Data Sheet Cyclopentanone. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8452, Cyclopentanone. Retrieved from [Link]

-

Thorpe, J. F., & Kon, G. A. R. (1925). CYCLOPENTANONE. Organic Syntheses, 5, 37. doi:10.15227/orgsyn.005.0037. Retrieved from [Link]

- Google Patents. (2020). CN111662170B - The purification method of cyclopentanone.

- Google Patents. (1953). US2662847A - Method for distillation of cyclopentanone from 2-methyl-1-butanol and 3-methyl-1-butanol.

- Google Patents. (1950). US2513534A - Purification of cyclopentanone.

- Google Patents. (1952). US2623072A - Separation of cyclopentanone.

-

Gmehling, J., Menke, J., Krafczyk, J., & Fischer, K. (2004). Azeotropic Data for Binary Mixtures. Retrieved from [Link]

- Horsley, L. H. (1962).

-

University of Edinburgh. Heterogeneous Azeotropes. Retrieved from [Link]

- Google Patents. (1952). US2614072A - Separation of mixtures containing alcohols, aldehydes, and ketones.

-

University of Rochester, Department of Chemistry. Purification: Fractional Distillation. Retrieved from [Link]

-

Wikipedia. Fractional distillation. Retrieved from [Link]

-

University of California, Los Angeles. Drying Agents. Retrieved from [Link]

- Google Patents. (2012). CN102372558B - Drying and reduced pressure distillation method of cyclopentanone.

-

The Chemistry Blog. What is Fractional Distillation?. Retrieved from [Link]

-

ResearchGate. Concentrations of aldehydes and ketones in distillate fractions. Retrieved from [Link]

-

Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. doi:10.1021/jo101517j. Retrieved from [Link]

-

Delloyd's Lab-Tech Chemistry resource. solvent drying and drying agents. Retrieved from [Link]

-

Sciencemadness Discussion Board. cyclopentanone. Retrieved from [Link]

-

RWTH Aachen University. Virtual Lab - Schlenk: Distillation. Retrieved from [Link]

-

New Jersey Department of Health. (2000). Hazard Summary: Cyclopentanone. Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. Cyclopentanone CAS#: 120-92-3 [m.chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. US2513534A - Purification of cyclopentanone - Google Patents [patents.google.com]

- 5. Purification [chem.rochester.edu]

- 6. Fractional distillation - Wikipedia [en.wikipedia.org]

- 7. jnfuturechemical.com [jnfuturechemical.com]

- 8. Cyclopentanone [chemeurope.com]

- 9. 120-92-3 CAS | CYCLOPENTANONE | Ketones | Article No. 03138 [lobachemie.com]

- 10. rushim.ru [rushim.ru]

- 11. Sciencemadness Discussion Board - cyclopentanone - Powered by XMB 1.9.11 [sciencemadness.org]

- 12. Drying solvents and Drying agents [delloyd.50megs.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. carlroth.com [carlroth.com]

- 15. cdhfinechemical.com [cdhfinechemical.com]

- 16. chemicalbook.com [chemicalbook.com]

Use of 3-(4-Chlorophenyl)cyclopentanone in synthesizing pyrazole derivatives

Application Notes & Protocols

Topic: Strategic Synthesis of Fused Pyrazole Derivatives from 3-(4-Chlorophenyl)cyclopentanone

Audience: Researchers, Scientists, and Drug Development Professionals

I. Introduction: The Strategic Value of Fused Pyrazoles

Pyrazoles and their derivatives represent a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents with applications spanning anti-inflammatory, anticancer, antimicrobial, and CNS-active drugs.[1][2] The inherent versatility of the pyrazole ring, with its multiple points for substitution, allows for fine-tuning of physicochemical and pharmacological properties.[3][4]